molecular formula C8H11F3O3 B13037785 2-(Trifluoromethoxy)cyclohexane-1-carboxylicacid

2-(Trifluoromethoxy)cyclohexane-1-carboxylicacid

Cat. No.: B13037785
M. Wt: 212.17 g/mol
InChI Key: XOGSAPASFNJFLA-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H11F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid typically involves the introduction of the trifluoromethoxy group into the cyclohexane ring. One common method is the trifluoromethoxylation of cyclohexane derivatives using trifluoromethoxylation reagents.

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, depending on the target and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted cyclohexane derivatives and carboxylic acids. Examples include:

Uniqueness

2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid is unique due to its specific combination of the trifluoromethoxy group and the cyclohexane ring with a carboxylic acid group.

Properties

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

2-(trifluoromethoxy)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)

InChI Key

XOGSAPASFNJFLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)OC(F)(F)F

Origin of Product

United States

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